molecular formula C2F3I B1293506 Iodotrifluoroethylene CAS No. 359-37-5

Iodotrifluoroethylene

Cat. No. B1293506
CAS RN: 359-37-5
M. Wt: 207.92 g/mol
InChI Key: PZVZTKFRZJMHEM-UHFFFAOYSA-N
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Description

Iodotrifluoroethylene is a compound that is part of the organofluorine chemical class, which is widely used in the chemical industry. The synthesis of iodotrifluoromethane, a related compound, has facilitated the creation of organometallic compounds containing perfluoroalkyl groups, which are precursors to iodotrifluoroethylene derivatives .

Synthesis Analysis

The synthesis of iodotrifluoroethylene derivatives can be achieved through palladium-catalyzed coupling reactions. For instance, tetrafluoroethylene (TFE), an economical bulk organofluorine feedstock, can be transformed into α,β,β-trifluorostyrene derivatives using arylzinc reagents in the presence of lithium iodide . Additionally, iodonium salts, which are related to iodotrifluoroethylene, can be synthesized from potassium organotrifluoroborates and p-iodotoluene difluoride under mild conditions .

Molecular Structure Analysis

The molecular structure of iodotrifluoroethylene derivatives can be complex, as seen in the synthesis of 1,2-difluorodinitroethylene, a related compound. X-ray crystallography of this compound revealed an unusually short C-C double-bond distance, indicating the potential for unique structural characteristics in iodotrifluoroethylene derivatives as well .

Chemical Reactions Analysis

Iodotrifluoroethylene and its derivatives can undergo various chemical reactions. For example, iodotrifluoromethane reacts with elements like phosphorus, arsenic, and sulfur to yield organometallic compounds . Furthermore, 1,2-difluorodinitroethylene, a structurally similar compound, can react with alcohols to produce alkyl fluoronitroacetates and with dienes to form Diels-Alder adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodotrifluoroethylene derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the reactivity and stability of these compounds. Radical terpolymerization involving fluorinated monomers, such as those related to iodotrifluoroethylene, can result in fluorinated terpolymers with varying molecular weights and molar percentages of comonomers . Additionally, the synthesis and characterization of perfluorinated oligomers for use as n-type semiconductors demonstrate the impact of fluorination on the electronic properties of these materials .

Scientific Research Applications

Quantum Dots and Imaging

Iodotrifluoroethylene (ITFE) plays a role in the development of quantum dots used in biological applications. Quantum dots, particularly for live cells and in vivo imaging, have evolved significantly in their synthesis, solubilization, and functionalization. They are used in high-resolution cellular imaging, long-term in vivo observation of cell trafficking, and tumor targeting, demonstrating their significant potential in medical diagnostics and biological research (Michalet et al., 2005).

Synthesis of Hexafluoro-1,3-butadiene

ITFE is integral in the synthesis of hexafluoro-1,3-butadiene, a compound with applications in the semiconductor industry for plasma dielectric etching and as a contrast agent in diagnostic ultrasound imaging. Efficient protocols for preparing perfluoro-1,3-butadiene involve the coupling of ITFE with activated copper (Ramachandran & Reddy, 2008).

Sustainable Chemical Production

In the context of sustainability, ITFE contributes to the utilization of trifluoromethane, a byproduct of polytetrafluoroethylene manufacture. This application is part of efforts to increase sustainability in large-scale production by converting waste materials into valuable fluorinated compounds (Musio, Gala, & Ley, 2018).

Telomerization Research

Research involving the radical telomerization of vinylidene fluoride with ITFE has been conducted. This process is seen as an iodine transfer polymerization, where ITFE plays a crucial role in the synthesis of VDF telomers. These telomers exhibit specific structures useful in material science and polymer chemistry (Améduri, Ladavière, Delolme, & Boutevin, 2004).

Iodotrifluoromethylation in Organic Chemistry

The iodotrifluoromethylation of alkenes and alkynes using ITFE is a significant advancement in organic chemistry. This process involves the use of simple and safe solids and has implications for the synthesis of various organic compounds, demonstrating ITFE's versatility in chemical reactions (Hang, Li, & Liu, 2014).

Environmental Impact Studies

Studies on the environmental impact of ITFE, particularly its potential as a replacement for other gases in aircraft applications, highlight its significance in environmental science. Its effects on atmospheric ozone were examined, indicating that ITFE has lower impacts than other gases it might replace, contributing to the understanding of its environmental implications (Li, Patten, Youn, & Wuebbles, 2006).

Safety And Hazards

Iodotrifluoroethylene is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,1,2-trifluoro-2-iodoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3I/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZTKFRZJMHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073166
Record name Ethene, trifluoroiodo-
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Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Iodotrifluoroethylene

CAS RN

359-37-5
Record name Iodotrifluoroethylene
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Record name Iodotrifluoroethylene
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Record name 359-37-5
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Record name Ethene, trifluoroiodo-
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Record name Trifluoroiodoethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodotrifluoroethylene
Reactant of Route 2
Iodotrifluoroethylene

Citations

For This Compound
127
Citations
SM Karecki, LC Pruette, R Reif - … of Vacuum Science & Technology A …, 1998 - pubs.aip.org
The use of two novel etch chemistries belonging to the iodofluorocarbon family, iodotrifluoroethylene and 1-iodoheptafluoropropane, has been investigated in a dielectric etch …
Number of citations: 17 pubs.aip.org
EJ Soloski, WE Ward, C Tamborski - Journal of Fluorine Chemistry, 1973 - Elsevier
… through the reaction between a perfluorophenylcopper compound and iodotrifluoroethylene. … with the reaction between various perhaloarylcopper complexes and iodotrifluoroethylene. …
Number of citations: 27 www.sciencedirect.com
PV Ramachandran, GV Reddy - Journal of Fluorine Chemistry, 2008 - Elsevier
… In summary, we have developed a simple, practical and high yielding procedure for a one-pot preparation of hexafluorobutadiene by the coupling of iodotrifluoroethylene in the …
Number of citations: 11 www.sciencedirect.com
NK Hota - 1963 - open.library.ubc.ca
… Iodotrifluoroethylene and tetramethyldiarsine react to give an adduct which Is unstable in air… by the reaction of iododimethylarsine and iodotrifluoroethylene in the presence of mercury. …
Number of citations: 2 open.library.ubc.ca
FA Vind, A Foerster, IS Oliveira, RS Sarthour… - Scientific reports, 2016 - nature.com
… Our experiment was performed on a liquid state Iodotrifluoroethylene sample which contains molecules with three qubits. We use Controlled-transfer gates that allow us to build a …
Number of citations: 33 www.nature.com
J Schander, BR Russell - Journal of Molecular Spectroscopy, 1977 - Elsevier
… phenomenon further, and to extend its range of applicability, the vacuum ultraviolet spectra of bromo- and iodotrifluoroethylene … A listing of Rydberg assignments for iodotrifluoroethylene …
Number of citations: 15 www.sciencedirect.com
RH Havlin, GHJ Park, A Pines - Journal of Magnetic Resonance, 2002 - Elsevier
… The 19F SAS-COSY correlation of iodotrifluoroethylene, an AMX spin system, dissolved in the … The 19F spins of iodotrifluoroethylene are labeled A, M, and X corresponding to their …
Number of citations: 20 www.sciencedirect.com
P TARRANT, RW JOHNSON Jr… - The Journal of Organic …, 1962 - ACS Publications
… That steric factors are not involved is indicated by the behavior of trifluoroand iodotrifluoroethylene, for the former does not react with styrene while the latter gives a 33% …
Number of citations: 0 pubs.acs.org
CF Smith, GJ Moore, C Tamborski - Journal of Organometallic Chemistry, 1972 - Elsevier
The reactions of pentabromophenylmagnesium bromide (I) with chlorosilanes, benzoyl chloride, sulfur, iodine, and iodotrifluoroethylene are described. The synthesis of a …
Number of citations: 14 www.sciencedirect.com
PM Treichel, FGA Stone - Advances in organometallic chemistry, 1964 - Elsevier
Publisher Summary This chapter presents a brief review on the chemistry of fluorocarbon derivatives of metals. A great majority of these compounds are those in which a metal is …
Number of citations: 171 www.sciencedirect.com

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